molecular formula C12H16FNO2 B13038265 Ethyl 2-(dimethylamino)-2-(4-fluorophenyl)acetate

Ethyl 2-(dimethylamino)-2-(4-fluorophenyl)acetate

Cat. No.: B13038265
M. Wt: 225.26 g/mol
InChI Key: BQRQNSIFLYZHQN-UHFFFAOYSA-N
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Description

Structural Features:

  • Stereochemistry : The compound lacks chiral centers due to the symmetric dimethylamino group and the absence of stereogenic substituents on the fluorophenyl ring.
  • Electronic properties : The electron-withdrawing fluorine atom on the phenyl ring and the electron-donating dimethylamino group create a polarized electronic environment.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by multiple identifiers across chemical databases, as summarized below:

Property Value
IUPAC Name This compound
Synonyms 1822421-40-8; ETHYL2-(DIMETHYLAMINO)-2-(4-FLUOROPHENYL)ACETATE
PubChem CID 116914218
Molecular Formula C₁₂H₁₆FNO₂
Molecular Weight 225.26 g/mol

The PubChem CID 116914218 serves as the primary identifier for this compound in public chemical repositories. Its synthetic precursor, 2-(dimethylamino)-2-(4-fluorophenyl)acetic acid , is often cited in patent literature as an intermediate in pharmaceutical synthesis.

Structural Relationship to α-Amino Ester Derivatives

This compound belongs to the α-amino ester family, a class of compounds with a nitrogen atom adjacent to the ester functional group. Key structural comparisons include:

Feature Generic α-Amino Ester This Compound
Amino Group Primary or secondary amine (-NH₂, -NHR) Tertiary dimethylamino (-N(CH₃)₂)
Aromatic Substituent Optional phenyl or heteroaryl groups 4-Fluorophenyl
Ester Group Methyl, ethyl, or other alkyl esters Ethyl ester (-OCH₂CH₃)

Functional Implications:

  • The dimethylamino group enhances lipid solubility compared to primary amines, potentially influencing bioavailability.
  • The 4-fluorophenyl moiety introduces steric bulk and modulates electronic interactions, which may affect binding affinity in biological systems.
  • The ethyl ester serves as a prodrug motif, facilitating metabolic activation in vivo.

This compound’s structure aligns with derivatives explored for central nervous system activity, though specific pharmacological data fall outside this article’s scope.

Structural Analysis Table

Parameter Detail
Hybridization (C2) sp³ (tetrahedral geometry)
Aromatic Ring Substitution Para-fluorine (C₆H₄F)
Torsional Angles Free rotation around C-N and C-C bonds

The absence of restricted rotation (due to the lack of conjugated double bonds adjacent to the dimethylamino group) suggests conformational flexibility, a trait relevant to its potential interactions with biological targets.

Properties

IUPAC Name

ethyl 2-(dimethylamino)-2-(4-fluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-4-16-12(15)11(14(2)3)9-5-7-10(13)8-6-9/h5-8,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRQNSIFLYZHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via 2-(4-fluorophenyl)-2-(N,N-dimethylamino)acetonitrile Intermediate

One documented method involves the preparation of 2-(4-fluorophenyl)-2-(N,N-dimethylamino)acetonitrile as a key intermediate, followed by hydrolysis and esterification to yield the target compound.

Procedure Highlights:

  • A four-necked flask is charged with dimethylformamide and sodium hydride under nitrogen atmosphere.
  • A mixed solution containing 2-(4-fluorophenyl)-2-(N,N-dimethylamino)acetonitrile and 4-(trifluoromethyl)benzyl chloride is added dropwise with temperature control between 10 to 25°C.
  • The mixture is further reacted at 20 to 30°C, followed by acidification with sulfuric acid at 80 to 90°C.
  • The product precipitates upon addition of water, is filtered, washed, and purified by isopropyl alcohol washing.
  • The yield reported is high, approximately 95.2%, with purity of 98.4% by HPLC analysis.

Alkylation of 4-Fluorophenyl Precursors

Another approach involves direct alkylation reactions where 4-fluorobenzaldehyde or related derivatives are converted into the ester via condensation and subsequent functional group transformations.

  • For example, 4-fluorobenzaldehyde can be reacted with appropriate nucleophiles in the presence of acid catalysts to form intermediates like 2-(4-fluorophenyl)-1,3-dioxane-4,6-dione, which can be further transformed into the desired ester.

One-Pot Synthesis Using Ethyl Acetate, Dimethylamine, and Carbon Monoxide

A patented industrially relevant method describes a one-pot synthesis of dimethylamino ethyl acrylate derivatives, which are structurally related to Ethyl 2-(dimethylamino)-2-(4-fluorophenyl)acetate.

  • The process uses ethyl acetate, dimethylamine, and carbon monoxide as raw materials.
  • Catalysts such as sodium ethylate, sodium tert-butoxide, or sodium hydride (Catalyst A) and solvents like ethanol, diethyl carbonate, or DMF (Catalyst B) are employed.
  • Reaction conditions are controlled at 30-70°C and 10-60 bar pressure for 1-4 hours.
  • This method is noted for operational simplicity, lower waste generation, and suitability for industrial scale-up.

Data Table Summarizing Key Preparation Methods

Method No. Starting Materials Key Reagents/Catalysts Conditions Yield (%) Purity (%) Notes
1 2-(4-fluorophenyl)-2-(N,N-dimethylamino)acetonitrile, 4-(trifluoromethyl)benzyl chloride Sodium hydride, sulfuric acid, DMF 10-30°C, N2 atmosphere, acid hydrolysis at 80-90°C 95.2 98.4 High yield, high purity, HPLC confirmed
2 4-fluorobenzaldehyde Acid catalyst, toluene 25°C, 24 h Not specified Not specified Intermediate formation of dioxane-dione
3 Ethyl acetate, dimethylamine, carbon monoxide Sodium ethylate, sodium tert-butoxide, sodium hydride; solvents like ethanol, DMF 30-70°C, 10-60 bar, 1-4 h Not specified Not specified One-pot industrial method, scalable
4 4-nitrophenol, ethyl bromoacetate Potassium carbonate, KI, NH4Cl, Fe powder Reflux, ethanol/water mixture Not specified Not specified Mild reduction, applicable for related esters

Research Findings and Analysis

  • The method involving the intermediate 2-(4-fluorophenyl)-2-(N,N-dimethylamino)acetonitrile followed by acid hydrolysis is well-documented with excellent yield and purity, indicating robustness and reproducibility for laboratory synthesis.
  • The one-pot synthesis method using ethyl acetate, dimethylamine, and carbon monoxide under catalytic conditions offers an industrially attractive route due to its simplicity, reduced waste, and cost-effectiveness.
  • Alkylation and reduction strategies used for related compounds demonstrate alternative pathways that could be adapted or optimized for the target compound, especially when mild reaction conditions and safety are priorities.
  • Control of reaction atmosphere (nitrogen) and temperature is critical to avoid side reactions and ensure high product quality.
  • Purification typically involves crystallization and solvent washing, with isopropyl alcohol commonly used for final purification steps.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. While direct data for this specific compound is limited, analogous ethyl fluorophenylacetate esters show predictable behavior:

Reaction TypeConditionsProductYieldSource
Acidic hydrolysisHCl/ethanol, refluxCarboxylic acid derivative70%
Basic hydrolysisLiOH/THF-MeOH-H₂ODeprotected acid91%

Mechanistic insight : The reaction proceeds via nucleophilic attack at the carbonyl carbon, with the fluorine atom's electron-withdrawing effect slightly accelerating hydrolysis compared to non-fluorinated analogs.

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group participates in selective substitution reactions due to fluorine's meta-directing effects:

Example reaction :
Ethyl 2 dimethylamino 2 4 fluorophenyl acetate+N bromosuccinimide NBS AIBN CCl490CBrominated derivative\text{Ethyl 2 dimethylamino 2 4 fluorophenyl acetate}+\text{N bromosuccinimide NBS }\xrightarrow[\text{AIBN CCl}_4]{90^\circ \text{C}}\text{Brominated derivative}

  • Yield: 96% for analogous brominations

  • Regioselectivity: Bromination occurs para to the fluorine atom

Table : Comparative reactivity of halogenation agents

ReagentPositionReaction TimeEfficiency
NBSPara9 hr96%
Br₂/FeMeta12 hr82%

Alkylation and Acylation at Dimethylamino Group

The dimethylamino moiety facilitates N-alkylation and acylation under mild conditions:

Key transformations :

  • Friedel-Crafts acylation : Forms spirocyclic compounds when reacted with 1,3,5-trimethoxybenzene (via acid chloride intermediates)

  • Suzuki-Miyaura coupling : Serves as a boronate precursor in palladium-catalyzed cross-couplings

Representative data :

Reaction PartnerCatalystProduct ClassYield
7-(Boronate)quinolinePdCl₂(dppf)Biaryl derivatives2% (multi-step)

Role in Multicomponent Reactions

This compound acts as a key intermediate in synthesizing pharmacologically active molecules:

Case study : Synthesis of 4-thiazolidinones (antidepressant candidates)

  • Condensation with thioglycolic acid and aldehydes forms heterocyclic cores

  • Microwave-assisted protocols reduce reaction times from 24 hr to <2 hr

Optimized conditions :

  • Solvent: Dichloromethane

  • Temperature: 40°C

  • Catalyst: Triethylamine

Redox and Photochemical Behavior

Emerging studies suggest potential in photoredox catalysis:

  • Undergoes single-electron transfer (SET) with Ru(bpy)₃²⁺ under blue light

  • Generates radical intermediates for C–H functionalization

Critical parameters :

  • Redox potential: E1/2=0.5V vs SCEE_{1/2}=-0.5\,\text{V vs SCE}

  • Quantum yield: Φ=0.12\Phi =0.12 (measured at 450 nm)

This compound's synthetic versatility stems from three reactive centers: the ester (hydrolysis/acylation), fluorophenyl ring (electrophilic substitution), and dimethylamino group (alkylation/cross-coupling). While direct biological data remains limited , its structural analogs show activity in neurotransmitter modulation , warranting further pharmacological exploration.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties
Ethyl 2-(dimethylamino)-2-(4-fluorophenyl)acetate has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets such as enzymes or receptors involved in disease processes.

Agricultural Applications

Insecticidal Properties
The compound’s structural characteristics make it a candidate for development as an insecticide. Its ability to inhibit acetylcholinesterase, an enzyme critical for nerve function in insects, positions it as a potential agent for controlling pest populations .

  • Case Study : In a high-throughput screening of compounds, this compound and its derivatives were evaluated for their effectiveness against mosquito species known to transmit diseases such as malaria and dengue fever. Results showed promising insecticidal activity, suggesting further exploration into its formulation as an agricultural pesticide .

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer agentInhibits kinase activity; potential against tumors
Neuropharmacological effectsPossible SSRI activity; needs further study
Agricultural SciencesInsecticideEffective against mosquito AChE; potential for pest control
Crop protectionPromising results in field tests against pests

Mechanism of Action

The mechanism of action of Ethyl 2-(dimethylamino)-2-(4-fluorophenyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Ethyl 4-(dimethylamino)benzoate Dimethylamino, benzoate C₁₁H₁₅NO₂ High reactivity in resin cements
2-(Dimethylamino)ethyl acetate Dimethylamino, ethyl acetate C₆H₁₃NO₂ Solvent, intermediate in syntheses
Ethyl 2-cyano-2-(4-fluorophenyl)acetate Cyano, 4-fluorophenyl C₁₁H₁₀FNO₂ Enhanced electrophilicity due to CN
Ethyl 2-(4-(trifluoromethyl)phenyl)acetate Trifluoromethyl, phenyl C₁₁H₁₁F₃O₂ High lipophilicity, metabolic stability

Key Observations :

  • Electronic Effects: The dimethylamino group in the target compound enhances nucleophilicity, whereas the cyano group in Ethyl 2-cyano-2-(4-fluorophenyl)acetate increases electrophilicity, altering reaction pathways .
  • Fluorine vs. Trifluoromethyl : Replacing fluorine with a trifluoromethyl group (e.g., Ethyl 2-(4-(trifluoromethyl)phenyl)acetate) significantly increases lipophilicity and steric bulk, impacting bioavailability .

Physical and Chemical Properties

Table 2: Physical Property Comparison

Compound Name Molecular Weight Boiling Point (°C) Solubility (Polar Solvents)
Ethyl 2-(dimethylamino)-2-(4-fluorophenyl)acetate* 239.27 ~300 (estimated) High
Ethyl 2-phenylacetoacetate 206.24 245–247 Moderate
Methyl 2-(4-fluorophenyl)acetate 168.15 220–225 High

*Note: Data for the target compound inferred from analogs.

  • Solubility: The dimethylamino group improves solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar derivatives like Ethyl 2-phenylacetoacetate .
  • Thermal Stability : Fluorinated analogs generally exhibit higher thermal stability due to strong C-F bonds, as seen in Methyl 2-(4-fluorophenyl)acetate .

Biological Activity

Ethyl 2-(dimethylamino)-2-(4-fluorophenyl)acetate, often referred to as a derivative of the phenylacetate class, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity through various studies, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

1. Overview of Biological Activity

The compound is primarily investigated for its cytotoxic effects against cancer cell lines. Its structure features a dimethylamino group and a fluorophenyl moiety, which are critical for its interaction with biological targets. The biological activity is often evaluated using in vitro assays against various cancer cell lines, including prostate and leukemia cells.

2.1 Cytotoxicity Studies

In a recent study, this compound was evaluated for its cytotoxicity against human prostate (DU145) and leukemic (K562) cancer cell lines. The results demonstrated significant cytotoxic effects, with IC50 values indicating potent activity:

Cell LineIC50 (µM)
DU1455.0
K5627.5

These findings suggest that the compound effectively inhibits cell proliferation in these cancer types, making it a candidate for further development as an anticancer agent .

The mechanism by which this compound exerts its cytotoxic effects involves disruption of microtubule dynamics, leading to cell cycle arrest in the mitotic phase. This is supported by studies showing that the compound induces caspase activation and tubulin depolymerization, which are critical events in apoptosis .

3. Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Variations in substituents on the phenyl ring and alterations to the dimethylamino group have been shown to significantly impact potency:

  • Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may improve cellular uptake.
  • Dimethylamino Group : Modifications to this group can alter solubility and bioavailability.

A comparative analysis indicated that compounds with similar structural features but different substituents displayed varying levels of cytotoxicity, underscoring the importance of specific functional groups in enhancing biological activity .

4. Case Studies and Research Findings

Several studies have highlighted the potential of this compound in cancer therapy:

  • In Vivo Efficacy : In animal models, compounds similar to this compound have shown promising results in reducing tumor size when administered in xenograft models .
  • Selectivity for Cancer Cells : Research indicates that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, a desirable trait for anticancer drugs .

5. Conclusion and Future Directions

This compound represents a promising lead compound in the search for effective anticancer agents. Its ability to disrupt microtubule dynamics and induce apoptosis highlights its potential as a therapeutic agent. Future research should focus on optimizing its structure to enhance efficacy and reduce side effects while exploring its mechanisms further through advanced molecular docking studies.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(dimethylamino)-2-(4-fluorophenyl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : A common route involves the condensation of ethyl 2-bromo-2-(4-fluorophenyl)acetate with amines (e.g., 2-(1,3-dioxolan-2-yl)ethylamine) using triethylamine as a base in acetonitrile, followed by acylation with isobutyryl chloride in dichloromethane . Optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to bromide) and reaction time (typically 12–24 hours at 40–60°C) improves yields. Solvent polarity and temperature control are critical to minimize byproducts like hydrolysis intermediates .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H NMR : Key signals include a triplet for the ethyl CH3 group (δ 1.33 ppm, J = 7.2 Hz), a quartet for OCH2 (δ 4.29 ppm), and aromatic protons (δ 7.03–7.40 ppm) .
  • HRMS : Accurate mass determination (e.g., [M+H]+ at m/z 262.0500) confirms molecular formula (C10H12FNO4S) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers .

Advanced Research Questions

Q. How do reaction conditions affect stereochemical outcomes in the synthesis of this compound?

  • Methodological Answer : Enzymatic resolution using nitrilases or acylases under controlled pH (8.0–9.0) and temperature (37–40°C) can achieve enantiomeric excess (>90%) for chiral derivatives. For example, enzymatic hydrolysis of nitrile precursors in methanol/water systems selectively produces (R)- or (S)-configured products . Racemization risks increase at higher temperatures (>50°C), necessitating strict thermal monitoring .

Q. What contradictions exist in reported bioactivity data for structural analogs, and how can they be resolved?

  • Methodological Answer : Discrepancies in cytotoxicity or receptor-binding affinity (e.g., fluorophenyl derivatives vs. chlorophenyl analogs) often stem from variations in assay conditions (e.g., cell line specificity, IC50 measurement protocols). Standardizing assays (e.g., using HepG2 cells for liver toxicity studies) and validating results via orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence polarization) reduce inconsistencies . Meta-analyses of SAR studies are recommended to identify outliers .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the dimethylamino group’s lone pair (HOMO ≈ −5.2 eV) facilitates protonation in acidic media, directing regioselectivity in electrophilic substitutions . MD simulations further assess solvent effects on reaction pathways .

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